molecular formula C12H15ClO3 B8618349 1-chloromethyl-3,4-dihydro-6,7-dimethoxy-1H-2-benzopyran CAS No. 62978-86-3

1-chloromethyl-3,4-dihydro-6,7-dimethoxy-1H-2-benzopyran

Cat. No. B8618349
Key on ui cas rn: 62978-86-3
M. Wt: 242.70 g/mol
InChI Key: IQSHYGRASVOQSI-UHFFFAOYSA-N
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Patent
US05393759

Procedure details

A mixture of 3,4-dimethoxybenzeneethanol and 62.8 g of chloroacetaldehyde diethylacetal in 1 l of absolute ethanol saturated with anhydrous hydrochloric acid, was stirred at ambient temperature for 24 h. The solvent was evaporated and 88.4 g (88.8%) of 1-chloromethyl-3,4-dihydro-6,7-dimethoxy-1H-2-benzopyran was obtained by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][OH:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(O[CH:17](OCC)[CH2:18][Cl:19])C.Cl>C(O)C>[Cl:19][CH2:18][CH:17]1[C:6]2[CH:7]=[C:8]([O:9][CH3:10])[C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH2:11][CH2:12][O:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCO
Name
Quantity
62.8 g
Type
reactant
Smiles
C(C)OC(CCl)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC1OCCC2=C1C=C(C(=C2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 88.4 g
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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